2,2'-Ethylenedianiline
Overview
Description
It is a pale yellow to beige solid with a melting point of 72-77°C and a boiling point of approximately 342.14°C . This compound is used in various chemical syntheses and has applications in the pharmaceutical industry.
Mechanism of Action
Target of Action
2,2’-Ethylenedianiline is primarily used as a precursor of metal complexes . .
Mode of Action
As a precursor of metal complexes, it may interact with its targets through the formation of these complexes .
Pharmacokinetics
It’s known that the compound is slightly soluble in chloroform and methanol , which could potentially influence its bioavailability.
Result of Action
It’s known that the compound can be used to synthesize Oxcarbazepine, a second-generation anticonvulsant drug . This suggests that the compound may have indirect effects on cellular function through its role in the synthesis of other bioactive compounds.
Action Environment
The action, efficacy, and stability of 2,2’-Ethylenedianiline can be influenced by various environmental factors. For instance, the compound should be stored in a dark place at room temperature to maintain its stability . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2’-Ethylenedianiline can be synthesized through the reaction of benzylamine with ethylene dichloride under basic conditions. The reaction typically involves heating the reactants in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds as follows:
2C6H5CH2NH2+ClCH2CH2Cl→C6H5CH2NHCH2CH2NHCH2C6H5
Properties
IUPAC Name |
2-[2-(2-aminophenyl)ethyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-8H,9-10,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHQGITXIJDDKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC2=CC=CC=C2N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187714 | |
Record name | 2,2'-Ethylenedianiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34124-14-6 | |
Record name | 2,2′-Ethylenedianiline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34124-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-Ethylenedianiline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034124146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 34124-14-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159119 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2'-Ethylenedianiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-ethylenedianiline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.109 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 2,2'-Ethylenedianiline and how is it used in the synthesis of macrocyclic compounds?
A1: this compound (molecular formula C14H16N2) is a diamine featuring two aniline groups bridged by an ethylene linker. This structure enables it to act as a building block for macrocycles. [] Specifically, it reacts with 2,6-dicarboxy-4-R-phenols to form [2 + 2] Schiff-base macrocycles. These macrocycles, characterized by X-ray crystallography, exhibit interesting conformational properties and serve as ligands in organoaluminium complexes. []
Q2: How does the conformational flexibility of this compound-derived Schiff bases impact their properties and applications?
A2: Schiff bases derived from this compound can adopt different conformations, notably endo and exo forms, as observed in N,N′-bis(3,5-dichlorosalicylidene)-2,2′-ethylenedianiline. [] These isomers exhibit distinct colors and packing modes in their crystal structures. DFT calculations reveal that the energy difference between their HOMO-LUMO transitions is minimal, yet this subtle difference leads to distinct photoluminescence properties. [] This highlights how conformational isomerism influences the optical behavior of these compounds.
Q3: Can this compound or its derivatives act as catalysts in polymerization reactions?
A3: Yes, both this compound and its derivatives exhibit catalytic activity in ring-opening polymerization (ROP). For example, organoaluminium complexes incorporating this compound-derived Schiff bases effectively catalyze the ROP of ε-caprolactone and rac-lactide. [] Interestingly, even the parent dianiline itself can catalyze the ROP of δ-valerolactone, though not ε-caprolactone. [] This suggests that while the dianiline possesses intrinsic catalytic activity, its incorporation into metal complexes can modulate its activity and substrate specificity.
Q4: What computational methods are used to study this compound and its derivatives?
A4: Density Functional Theory (DFT) calculations are invaluable for investigating the conformational behavior of this compound and its derivatives. Studies utilizing methods like B3LYP, PBE1PBE, M06-2X, and M11L with a 6-311G(d,p) basis set have been employed to analyze conformational isomerism and energy barriers between different conformers. [, ] These calculations provide insights into the electronic structure, stability, and reactivity of these compounds, complementing experimental characterization techniques.
Q5: Are there any industrial applications of this compound?
A5: Yes, this compound is a key precursor in the industrial production of iminodibenzyl. [] A patented method details a catalytic deamination process using a fixed bed reactor with thin bed layers to enhance reaction efficiency and minimize energy consumption. [] This highlights the importance of optimized synthetic routes for economically viable industrial-scale production.
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